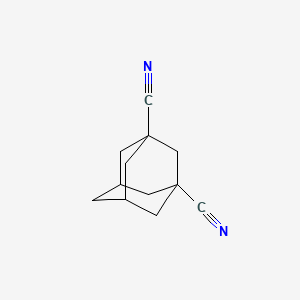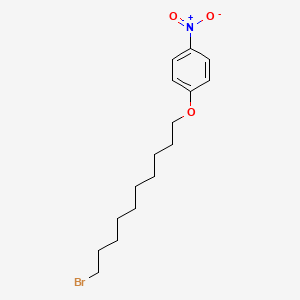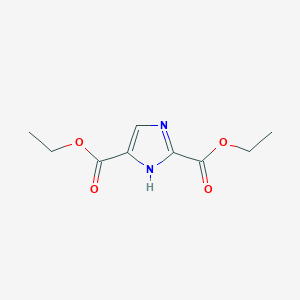
Adamantane-1,3-dicarbonitrile
Overview
Description
Adamantane-1,3-dicarbonitrile is a chemical compound with the CAS Number: 62472-38-2 and a molecular weight of 186.26 . It is a solid substance stored at room temperature . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
Molecular Structure Analysis
Adamantane, a polycyclic cage molecule with high symmetry and remarkable properties , is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The specific molecular structure of this compound is not detailed in the retrieved papers.Scientific Research Applications
Synthesis of Adamantylated Pyrimidines
Adamantane-1,3-dicarbonitrile has been utilized in the synthesis of adamantylated pyrimidines using the Biginelli reaction. This process involves the use of adamantane 3-oxonitrile and adamantane 1,3-dicarbonyl compounds, leading to the formation of 6-(1-adamantyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles and other derivatives depending on the type of aromatic aldehyde used (Lashmanova, Rybakov, & Shiryaev, 2016).
Covalent Triazine-Based Frameworks for CO2 Capture
Research has explored the use of this compound in the development of porous covalent triazine-based frameworks (CTFs) for carbon dioxide capture and separation. These CTFs are synthesized using a mixed building-block approach and are effective in adsorptive separation of CO2, offering an alternative to chemisorption-based approaches (Dey, Bhunia, Boldog, & Janiak, 2017).
Reactivity in Synthesis of Aldehydes
This compound demonstrates significant activity in the Stephen reaction, which facilitates the synthesis of corresponding aldehydes. The presence of electron-acceptor substituents in the adamantane nucleus has minimal impact on the yield of these aldehydes (Voloboev, Butenko, & Novakov, 2001).
Development of Flame Retardants
Research into novel flame retardants has incorporated this compound. These retardants, including various phosphate derivatives attached to adamantane, have shown effectiveness in enhancing the flame-retardant properties of materials like polycarbonate, with high thermal stability and phosphorus content being key factors (Fu et al., 2015).
Catalytic Oxidation of Adamantane
The catalytic oxidation of adamantane, using environmentally friendly reagents, has been explored for producing tri-, tetra-, and penta-ols. This process is significant for the synthesis of highly symmetric compounds with unique physical and chemical properties (Shchapin et al., 2021).
NMR Analysis of Carbonitrile Substituents
Studies have conducted a complete analysis of the 1H NMR spectra of adamantane carbonitrile and related compounds. These studies provide insights into the magnetic anisotropy of the CN bond and the impact of substituents on the adamantane structure (Abraham & Fisher, 1986).
Safety and Hazards
properties
IUPAC Name |
adamantane-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQLLMXNIOWBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456884 | |
| Record name | Adamantane-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62472-38-2 | |
| Record name | Adamantane-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)










